molecular formula C13H19NO4 B14914077 Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate

Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate

Cat. No.: B14914077
M. Wt: 253.29 g/mol
InChI Key: LCYZQRCUACLCDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a piperidine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, leading to the formation of ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate . Another approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to yield the desired furan derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate can undergo various chemical reactions, including:

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

ethyl 2-[(3-hydroxypiperidin-1-yl)methyl]furan-3-carboxylate

InChI

InChI=1S/C13H19NO4/c1-2-17-13(16)11-5-7-18-12(11)9-14-6-3-4-10(15)8-14/h5,7,10,15H,2-4,6,8-9H2,1H3

InChI Key

LCYZQRCUACLCDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC=C1)CN2CCCC(C2)O

Origin of Product

United States

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